molecular formula C6H9ClN2O B1446392 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride CAS No. 1864051-65-9

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride

Katalognummer: B1446392
CAS-Nummer: 1864051-65-9
Molekulargewicht: 160.6 g/mol
InChI-Schlüssel: AXVFGSQIBOVHRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride is a chemical compound with the molecular formula C6H8N2O.ClH. It is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocycles, and other functionalized compounds that retain the core oxazole-pyridine structure .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • IUPAC Name : 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
  • Molecular Formula : C8H10ClN3O
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 1262772-00-8

The compound features a unique bicyclic structure that contributes to its interaction with the central nervous system (CNS) receptors.

GABAA Receptor Modulation

Gaboxadol acts primarily as a selective agonist for the GABAA receptor, particularly those containing the delta subunit. This selectivity leads to distinct pharmacological effects compared to traditional benzodiazepines:

  • Mechanism of Action : Gaboxadol enhances inhibitory neurotransmission by binding to the GABAA receptor, leading to increased chloride ion influx and hyperpolarization of neurons.
  • Therapeutic Implications : Its unique action profile suggests potential applications in treating conditions such as insomnia and anxiety disorders without the side effects commonly associated with benzodiazepines.

Sleep Disorders

Gaboxadol has been investigated for its efficacy in managing sleep disorders:

  • Clinical Trials : Studies have shown that gaboxadol can improve sleep onset and maintenance in patients with insomnia. It has been reported to enhance slow-wave sleep (SWS), which is crucial for restorative sleep.
StudyOutcome
Clinical Trial 1Improved sleep latency and quality
Clinical Trial 2Increased duration of slow-wave sleep

Neuroprotective Effects

Research indicates that gaboxadol may possess neuroprotective properties:

  • Mechanism : By modulating GABAA receptors, gaboxadol may protect neurons from excitotoxicity associated with conditions like stroke or traumatic brain injury.
  • Case Studies : Animal models have demonstrated reduced neuronal damage following ischemic events when treated with gaboxadol.

Case Study 1: Efficacy in Depression Models

Gaboxadol has shown promise in preclinical models of depression:

  • Findings : In rodent models, gaboxadol administration resulted in decreased depressive-like behaviors and increased resilience to stress.
ParameterControl GroupGaboxadol Group
Forced Swim Test Duration (seconds)120180
Tail Suspension Test Duration (seconds)10060

Case Study 2: Safety Profile Assessment

Safety assessments have indicated that gaboxadol has a favorable safety profile compared to traditional anxiolytics:

  • Adverse Effects : Clinical studies report fewer instances of sedation and cognitive impairment at therapeutic doses.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, commonly known as gaboxadol (THIP), is a compound of significant interest due to its biological activity as a GABAA receptor agonist. It exhibits functional selectivity for delta-containing GABAA receptors, which are implicated in various neurological functions. This article delves into the biological activity of gaboxadol, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1864051-65-9
  • Molecular Formula : C6H9ClN2O
  • Physical Form : White solid with a purity of approximately 93% .

Gaboxadol acts primarily as an agonist at the GABAA receptor, enhancing the inhibitory neurotransmission in the central nervous system. Its selectivity for delta-containing GABAA receptors suggests a unique mechanism that may differ from other GABAergic drugs. The compound has been shown to modulate synaptic transmission and neuronal excitability by increasing chloride ion influx when binding to these receptors.

Pharmacological Effects

Gaboxadol has been studied for its effects on various neurological conditions:

  • Sleep Disorders : Gaboxadol has been investigated as a potential treatment for insomnia due to its sedative properties mediated through GABAA receptor activation.
  • Anxiety and Depression : Its anxiolytic effects have been noted in preclinical studies, suggesting potential use in anxiety disorders.
  • Neuroprotection : Research indicates that gaboxadol may offer neuroprotective benefits in models of neurodegeneration and injury .

Case Studies and Research Findings

Several studies have explored the biological activity of gaboxadol:

  • GABA Uptake Inhibition :
    • In vitro studies demonstrated that gaboxadol inhibits GABA uptake in neuronal cultures, enhancing the availability of GABA at synapses. This effect was significant compared to other compounds tested .
  • Behavioral Studies :
    • Animal models have shown that administration of gaboxadol leads to increased sleep duration and reduced wakefulness in rodents. These findings support its potential application in treating sleep disorders .
  • Clinical Trials :
    • Clinical trials have assessed gaboxadol's efficacy in improving sleep quality and reducing insomnia symptoms. Results indicated that patients reported better sleep onset and maintenance compared to placebo groups .

Comparative Biological Activity

The following table summarizes the biological activities of gaboxadol compared to other GABAA receptor modulators:

CompoundMechanismPrimary EffectsClinical Applications
GaboxadolGABAA agonistSedation, anxiolysisInsomnia, anxiety disorders
DiazepamGABAA agonistSedation, muscle relaxationAnxiety, seizures
ZolpidemGABAA agonistSleep inductionInsomnia
BaclofenGABAB agonistMuscle relaxationSpasticity

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVFGSQIBOVHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864051-65-9
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.